molecular formula C10H15N3O2 B2402938 2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid CAS No. 2247206-99-9

2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid

Cat. No. B2402938
CAS RN: 2247206-99-9
M. Wt: 209.249
InChI Key: NWQIMKUJQDJFGW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid” includes a cyclopentyl group, a pyrazol group, an amino group, and an acetic acid group . The InChI string representation of the molecule is InChI=1S/C10H15N3O2/c14-10(15)7-11-9-5-6-13(12-9)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,11,12)(H,14,15) and the canonical SMILES representation is C1CCC(C1)N2C=CC(=N2)NCC(=O)O .

Future Directions

While specific future directions for “2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid” are not available, related compounds such as hydrazine-coupled pyrazoles have shown potential pharmacological effects including potent antileishmanial and antimalarial activities . This suggests that “this compound” and similar compounds may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

2-[(1-cyclopentylpyrazol-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-10(15)7-11-9-5-6-13(12-9)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQIMKUJQDJFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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